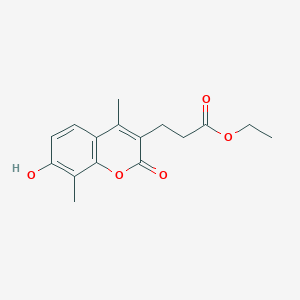

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a chemical compound with the molecular formula C16H18O5 . It is also known by its IUPAC name, Ethyl 3- (4,8-dimethyl-7- {2- [ (2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 290.311 Da, and the monoisotopic mass is 290.115417 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. These properties can include aspects such as solubility, melting point, boiling point, and reactivity, among others .Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, closely related to the queried compound, have been studied for their reaction with S-methylisothiosemicarbazide hydroiodide. This reaction forms 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones when refluxed in ethanol (Vetyugova et al., 2018).

Catalysis

A method for synthesizing 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones was developed using K10 Montmorillonite Clay as a heterogeneous catalyst. This process involves the reaction of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates and 2,5-dimethoxy-2,5-dihydrofuran in a solvent-free condition, demonstrating the catalyst's effectiveness in promoting such reactions (Zhang et al., 2018).

Pharmaceutical Compound Synthesis

In pharmaceutical research, polymorphic forms of compounds similar to ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate have been characterized using techniques like spectroscopy and diffractometry. Such studies are crucial for understanding the physical and chemical properties of investigational pharmaceutical compounds (Vogt et al., 2013).

Antimicrobial Applications

Compounds derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of these derivatives in antimicrobial applications (Čačić et al., 2006).

Antioxidant Properties

Research on 4-hydroxycoumarin derivatives, structurally similar to the queried compound, has investigated their antioxidant properties. This includes testing compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate for their antioxidant activity in vitro (Stanchev et al., 2009).

Anticancer Research

In anticancer research, derivatives of ethyl 3-hydrazinyl-3-oxopropanoate have shown significant activity against colon cancer and leukemia cell lines. This demonstrates the potential of such compounds in developing new anticancer therapies (Abdel‐Aziz et al., 2013).

Multicomponent Synthesis

An efficient multicomponent synthesis method for substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates has been developed. This method demonstrates the utility of the compound in facilitating such chemical reactions (Komogortsev et al., 2022).

Cyclooxygenase Inhibitors

Novel N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, structurally related to the queried compound, have been synthesized and evaluated for their properties as cyclooxygenase inhibitors. This research contributes to the development of new medicinal compounds (Rambabu et al., 2012).

Crystallography Studies

Crystallography studies have been conducted on compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate to understand their structure and properties, contributing to the broader understanding of related compounds (Manolov et al., 2012).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-20-14(18)8-6-12-9(2)11-5-7-13(17)10(3)15(11)21-16(12)19/h5,7,17H,4,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCNKKWUHVSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)

![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)